molecular formula C17H17N7O3 B2880205 N-(4-(2-acetamidoethoxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448071-52-0

N-(4-(2-acetamidoethoxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2880205
CAS No.: 1448071-52-0
M. Wt: 367.369
InChI Key: TYUSMUCDOKZNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-acetamidoethoxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-acetamidoethoxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the triazole ring and the acetamidoethoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, triazole precursors, and various coupling agents. Reaction conditions often involve controlled temperatures, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-acetamidoethoxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(2-acetamidoethoxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-hydroxyethoxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
  • N-(4-(2-methoxyethoxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Uniqueness

N-(4-(2-acetamidoethoxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is unique due to the presence of the acetamidoethoxy group, which may confer specific biological activities or chemical properties not found in similar compounds

Properties

IUPAC Name

N-[4-(2-acetamidoethoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3/c1-12(25)19-8-9-27-14-4-2-13(3-5-14)21-17(26)15-6-7-16(23-22-15)24-11-18-10-20-24/h2-7,10-11H,8-9H2,1H3,(H,19,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUSMUCDOKZNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.